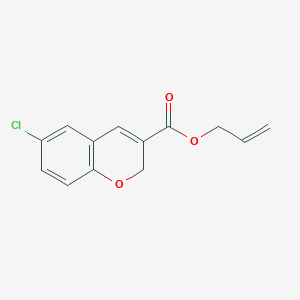

allyl 6-chloro-2H-chromene-3-carboxylate

Description

Contextualization of Chromene Heterocycles in Modern Organic Chemistry

Chromenes, also known as benzopyrans, are bicyclic heterocyclic compounds consisting of a benzene (B151609) ring fused to a pyran ring. This structural motif is prevalent in a vast array of natural products and synthetic molecules, displaying a wide spectrum of biological activities. nih.gov The inherent reactivity and potential for diverse functionalization make chromenes a privileged scaffold in medicinal chemistry and materials science. Organic chemists continue to develop novel synthetic methodologies to access a wide range of chromene derivatives, aiming to explore their structure-activity relationships and unlock new applications. msu.edu

The Prominence of 2H-Chromene-3-Carboxylate Scaffold in Contemporary Chemical Research

Within the diverse family of chromenes, the 2H-chromene-3-carboxylate scaffold has garnered considerable attention from the scientific community. The presence of the carboxylate group at the 3-position provides a key handle for further chemical modifications, allowing for the synthesis of a large library of derivatives. This structural feature is crucial for tuning the molecule's physicochemical properties and biological activities. Research has demonstrated that compounds bearing this scaffold exhibit a remarkable range of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.

Overview of Research Domains Pertaining to 2H-Chromene-3-Carboxylates

The research surrounding 2H-chromene-3-carboxylates is multifaceted and spans several key domains:

Synthesis: A primary focus is the development of efficient and versatile synthetic routes to access these compounds. Methodologies often involve condensation reactions, such as the Knoevenagel condensation, to construct the chromene core. researchgate.net The synthesis of allyl esters of carboxylic acids can be achieved through various methods, including the reaction of the corresponding carboxylic acid with an allyl halide, such as allyl bromide, in the presence of a base. iucr.orgnih.gov Another approach involves the reaction of allyl acetate (B1210297) with the methyl or ethyl ester of the carboxylic acid. google.com

Biological Evaluation: A significant portion of research is dedicated to exploring the pharmacological potential of these derivatives. This includes screening for a wide range of activities such as:

Anticancer Activity: Many chromene derivatives have been investigated for their ability to inhibit the growth of various cancer cell lines. preprints.org

Antimicrobial Activity: The search for new antimicrobial agents is a critical area of research, and 2H-chromene-3-carboxylates have shown promise against various bacterial and fungal strains. mdpi.combac-lac.gc.ca

Structural and Chemical Properties: Detailed characterization of these compounds is crucial for understanding their behavior. This involves the use of various spectroscopic techniques like NMR, IR, and mass spectrometry to confirm their structure and purity. iucr.orgnih.gov

Properties

IUPAC Name |

prop-2-enyl 6-chloro-2H-chromene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO3/c1-2-5-16-13(15)10-6-9-7-11(14)3-4-12(9)17-8-10/h2-4,6-7H,1,5,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSBQRPVWDUXONV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C1=CC2=C(C=CC(=C2)Cl)OC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Allyl 6 Chloro 2h Chromene 3 Carboxylate and Analogues

Classical and Contemporary Synthetic Routes to 2H-Chromene-3-Carboxylates

The construction of the 2H-chromene-3-carboxylate system can be achieved through various synthetic strategies, ranging from traditional condensation reactions to modern transition-metal-catalyzed processes.

The Knoevenagel condensation is a cornerstone of heterocyclic synthesis and provides a reliable route to coumarin-3-carboxylic acids and their ester derivatives, which are closely related to 2H-chromenes. biomedres.usresearchgate.net The typical reaction involves the condensation of an ortho-hydroxyaryl aldehyde, such as 5-chlorosalicylaldehyde, with a compound containing an active methylene (B1212753) group, like a malonic acid ester (e.g., diallyl malonate). biomedres.us

The mechanism commences with the base-catalyzed condensation of the aldehyde and the active methylene compound to form a Knoevenagel adduct. This is followed by an intramolecular cyclization, often a Michael-type addition, where the phenolic hydroxyl group attacks the electron-deficient double bond. Subsequent dehydration leads to the formation of the stable benzopyran ring. rsc.org Various catalysts, including L-proline, have been employed to promote this reaction under mild conditions, offering an attractive alternative to traditional methods. biomedres.us The use of Meldrum's acid with ortho-hydroxyaryl aldehydes followed by alcoholysis is another effective variant for producing coumarin-3-carboxylic esters. researchgate.net

Key Reactants: ortho-Hydroxyaryl aldehydes (e.g., 5-chlorosalicylaldehyde), active methylene compounds (e.g., diallyl malonate, diethyl malonate).

Catalysts: Basic catalysts (e.g., piperidine (B6355638), triethylamine), organocatalysts (e.g., L-proline). biomedres.us

Mechanism: Knoevenagel condensation followed by intramolecular cyclization/dehydration.

| Aldehyde | Active Methylene Compound | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Salicylaldehyde (B1680747) | Diethyl Malonate | L-proline | Ethyl 2-oxo-2H-chromene-3-carboxylate | 69% | biomedres.us |

| o-Vanillin | Dimethyl Malonate | Piperidine acetate (B1210297), Li₂SO₄, Ultrasound | Methyl-8-methoxy-2-oxo-2H-chromene-3-carboxylate | 97% | sapub.orgsapub.org |

| Salicylaldehydes | Meldrum's Acid | Ethanol, Reflux | Coumarin-3-carboxylic Acids | High | researchgate.net |

| Salicylaldehyde | Diallyl Malonate | L-proline | Allyl 2-oxo-2H-chromene-3-carboxylate | Good | biomedres.us |

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules like chromenes in a single, atom-economical step. lew.ro These reactions typically involve the one-pot combination of three or more starting materials. A common MCR for synthesizing 4H-chromenes involves the reaction of an aldehyde, an active methylene compound (like malononitrile), and a phenol (B47542) or naphthol derivative. lew.rojcsp.org.pk

| Component 1 | Component 2 | Component 3 | Catalyst | Product Type | Reference |

|---|---|---|---|---|---|

| Aromatic Aldehyde | Malononitrile | α or β-Naphthol | 1-allyl-3-methyl-imidazolium halides | 2-Amino-4-aryl-4H-benzo[h]chromene | lew.ro |

| Substituted Benzaldehyde | Dimedone | Malononitrile | DABCO | 4H-pyran derivatives | jcsp.org.pk |

| Triphenylphosphine | Diethyl Acetylenedicarboxylate | 5-Bromo-2-hydroxybenzaldehyde | None (Dichloromethane solvent) | Diethyl 6-bromo-2H-chromene-2,3-dicarboxylate | tandfonline.com |

| Salicylaldehydes | Acetoacetanilides | Indoles | DABCO | 4H-chromene-3-carboxamides | rsc.org |

Transition-metal catalysis offers a diverse and powerful platform for the synthesis of 2H-chromenes. msu.edu Various metals, including palladium, iron, and cobalt, have been utilized to catalyze the ring-closing reactions that form the benzopyran core. msu.edunih.gov

One notable approach involves the cobalt(II)-catalyzed reaction of salicyl N-tosylhydrazones and terminal alkynes. nih.govacs.org This process proceeds via a metallo-radical mechanism where a cobalt(III)-carbene radical is generated, which then adds to the alkyne. A subsequent hydrogen atom transfer from the phenolic hydroxyl group leads to the formation of the 2H-chromene. nih.govacs.org Iron(III) chloride has also been used to catalyze the cyclization of 2-propargylphenol derivatives to yield the corresponding chromenes. msu.edu These methods are valued for their tolerance of a wide range of functional groups on both reaction partners. msu.edunih.gov

Electrophilic cyclization is a mild and efficient method for constructing the benzopyran ring system. acs.org This strategy typically involves the reaction of a suitably substituted alkyne, such as a propargylic aryl ether, with an electrophile. acs.org Common electrophiles include iodine (I₂), iodine monochloride (ICl), and phenylselenyl bromide (PhSeBr). acs.org

The reaction is initiated by the attack of the alkyne's triple bond on the electrophile, forming a reactive intermediate. The tethered nucleophile, in this case, the aryl ring, then attacks this intermediate in an intramolecular fashion to close the ring, forming the 2H-benzopyran structure. This methodology is highly effective, proceeds in excellent yields, and tolerates a variety of functional groups, making it a versatile tool for heterocyclic synthesis. acs.orgnih.gov

Late-stage functionalization involves modifying a pre-synthesized heterocyclic core, which can be an efficient strategy for creating a library of analogues. rsc.org For allyl 6-chloro-2H-chromene-3-carboxylate, this could involve several steps.

First, a 2H-chromene-3-carboxylic acid core could be synthesized. The chlorination at the 6-position could be achieved using standard electrophilic aromatic substitution methods if not already incorporated in the starting materials. The final and crucial step is the esterification of the carboxylic acid at the 3-position. This is readily accomplished by reacting the 6-chloro-2H-chromene-3-carboxylic acid with allyl alcohol or allyl bromide in the presence of a suitable catalyst or base. nih.gov For example, the reaction of a similar compound, 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid, with allyl bromide and potassium carbonate in DMF successfully yielded the corresponding allyl ester. nih.gov This approach allows for the introduction of the allyl group at the final stage of the synthesis.

Green Chemistry Principles in the Synthesis of Chromene-3-Carboxylates

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. nih.gov The synthesis of chromene derivatives is well-suited to these approaches. benthamdirect.comresearchgate.net

Use of Green Solvents: Many modern protocols for chromene synthesis utilize environmentally benign solvents like water and ethanol, or even proceed under solvent-free conditions. lew.rorsc.org This significantly reduces the generation of hazardous organic waste.

Catalysis: The use of reusable and non-toxic catalysts is a key aspect of green synthesis. nih.gov Organocatalysts like L-proline, ionic liquids, and pyridine-2-carboxylic acid have been shown to be effective and recyclable catalysts for chromene synthesis. biomedres.uslew.rorsc.org

Energy Efficiency: Alternative energy sources such as microwave irradiation and ultrasound have been employed to accelerate reaction rates, reduce reaction times, and often improve yields, contributing to more energy-efficient processes. nih.govresearchgate.net

Atom Economy: Multicomponent reactions (MCRs) inherently align with green chemistry principles by maximizing atom economy. lew.ro By combining multiple reactants in a single step to form the final product with minimal byproducts, MCRs represent a highly efficient and sustainable synthetic strategy. rsc.orgnih.gov Recent studies have highlighted processes with high atom economy (AE) and low E-factors, confirming their green credentials. rsc.org

Solvent-Free and Catalyst-Free Methodologies

In alignment with the principles of green chemistry, synthetic protocols that eliminate the need for solvents and catalysts are highly desirable. These methods reduce chemical waste and often simplify the work-up procedure. While many syntheses of chromene derivatives employ catalysts, some innovative approaches have successfully minimized or eliminated these components, particularly when combined with alternative energy sources.

For instance, a notable green method involves the microwave-assisted, catalyst-free synthesis of 2-amino-2H-chromene-3-carboxylates from salicylaldehydes and β-aminoacrylates. researchgate.net This protocol highlights the potential for forming the chromene core without a catalyst, achieving high regioselectivity and excellent tolerance for various functional groups under mild conditions. researchgate.net Similarly, the synthesis of 3-nitro-2H-chromenes has been achieved through a cascade oxa-Michael-Henry reaction using solvent-free ball milling, with potassium carbonate acting as the base. organic-chemistry.org Although this method uses a base, it represents a significant step towards minimizing solvent use in chromene synthesis.

These methodologies demonstrate a shift towards more sustainable synthetic practices, where the inherent reactivity of the substrates is harnessed under specific physical conditions, such as high temperature or mechanical grinding, to drive the reaction forward without the need for traditional solvents or catalysts.

Microwave-Assisted and Ultrasound-Mediated Synthesis

The application of non-conventional energy sources like microwave irradiation and ultrasound has revolutionized the synthesis of heterocyclic compounds, including 2H-chromene-3-carboxylates. These techniques often lead to dramatic reductions in reaction times, increased product yields, and improved energy efficiency compared to conventional heating methods.

Microwave-Assisted Synthesis: Microwave irradiation accelerates reactions by directly and efficiently heating the reaction mixture. This has been successfully applied to the synthesis of various chromene analogues. A green, catalyst-free method for synthesizing 2-amino-2H-chromene-3-carboxylates under microwave irradiation achieves yields of up to 85% in just 1.5 hours, a significant improvement over conventional methods that yield 67% over 15 hours. researchgate.net Other studies have utilized microwave assistance for multicomponent reactions to produce complex chromene derivatives, such as those bearing phenylthiazolidinone moieties, in good yields. nih.govmdpi.com The synthesis of coumarin-based 1,2,3-triazoles also benefits from microwave irradiation, providing yields of 80–90% compared to 68–79% with conventional heating. nih.gov

Ultrasound-Mediated Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, promotes reactions through acoustic cavitation—the formation, growth, and implosion of bubbles in the reaction medium. This process generates localized high temperatures and pressures, enhancing reaction rates. Ultrasound irradiation has been successfully used for the rapid synthesis of novel thiazole (B1198619) derivatives bearing a coumarin (B35378) nucleus. mdpi.com Another example is the use of ultrasound in conjunction with a nano-phase transfer catalyst for the synthesis of coumarin-triazoles in water, highlighting a green and efficient approach. arabjchem.org

The following table summarizes a comparison of these advanced energy-source methodologies with conventional techniques for the synthesis of chromene analogues.

| Method | Energy Source | Catalyst | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Conventional | Thermal Heating | None | 15 hours | 67% | researchgate.net |

| Microwave-Assisted | Microwave | None | 1.5 hours | 85% | researchgate.net |

| Conventional | Thermal Heating | AcOH | 4-7 hours | Varies | nih.govmdpi.com |

| Microwave-Assisted | Microwave | AcOH | 8-10 minutes | Good | nih.govmdpi.com |

Environmentally Benign Catalytic Systems (e.g., Organocatalysts, Heterogeneous Catalysts, Ionic Liquids, Metal-Organic Frameworks)

The development of eco-friendly catalysts is a cornerstone of modern organic synthesis. For 2H-chromene-3-carboxylate synthesis, this includes the use of metal-free organocatalysts, recyclable heterogeneous catalysts, and non-volatile ionic liquids.

Organocatalysts: These are small organic molecules that can catalyze reactions without the need for metals. Piperidine is a classic and effective organocatalyst for the Knoevenagel condensation step in chromene synthesis. researchgate.netresearchgate.net Other organocatalysts, such as L-proline, have been employed for the enantioselective synthesis of chromene derivatives. msu.edu Bifunctional cinchona alkaloids, acting as both a Brønsted base and a hydrogen-bond donor, have been used to achieve high yields and good enantioselectivity in the synthesis of 2-amino-4H-chromene analogues. nih.gov Pyridine-2-carboxylic acid has also been shown to be a versatile and efficient catalyst for synthesizing 2-amino-4H-chromene derivatives in an aqueous medium. nih.gov

Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants, allowing for easy separation and recycling. Examples include silica-immobilized L-proline, which has been used for the synthesis of 2-hydroxy-2-(trifluoromethyl)-2H-chromene-3-carboxylates under solvent-free microwave conditions. msu.edu Ferric hydrogensulfate [Fe(HSO4)3] has been described as a reusable heterogeneous catalyst for the one-pot synthesis of 1,3-disubstituted-3H-benzo[f]chromenes. researchgate.net Nanocrystalline magnesium oxide has also been used effectively in aqueous media. researchgate.net

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can act as both solvents and catalysts. mdpi.com Their negligible vapor pressure makes them environmentally friendly alternatives to volatile organic solvents. mdpi.com A task-specific ionic liquid, 1-butyl-3-methyl imidazolium (B1220033) hydroxide (B78521) ([bmim]OH), has been shown to be an effective and recyclable catalyst for chromene synthesis. researchgate.net Similarly, choline (B1196258) acetate, a biocompatible ionic liquid, promotes the synthesis of 2-amino-4H-chromenes under solvent-free conditions at room temperature. bohrium.com The use of [Hmim]Tfa ionic liquid has been reported for the Knoevenagel condensation of Meldrum's acid with ortho-hydroxyaryl aldehydes to produce coumarin-3-carboxylic acids. rowan.edu

Metal-Based Catalysts: While striving for metal-free systems is a goal of green chemistry, certain metal catalysts offer unique reactivity. A rhodium(III)-catalyzed redox-neutral C-H activation and [3 + 3] annulation cascade has been developed for the synthesis of 2H-chromene-3-carboxylic acids from N-phenoxyacetamides and methyleneoxetanones. acs.orgnih.govorganic-chemistry.org This method demonstrates high efficiency and broad substrate tolerance. acs.orgorganic-chemistry.org

The table below provides examples of various environmentally benign catalytic systems used in the synthesis of chromene derivatives.

| Catalyst Type | Specific Catalyst | Key Features | Reference |

|---|---|---|---|

| Organocatalyst | Quinine Thiourea (B124793) | Enantioselective; high yields (up to 92%) | nih.gov |

| Organocatalyst | Pyridine-2-carboxylic acid | Works in aqueous media; high yields (up to 98%) | nih.gov |

| Heterogeneous | Silica-immobilized L-proline | Reusable; solvent-free conditions | msu.edu |

| Heterogeneous | Ferric hydrogensulfate | Reusable; high activity | researchgate.net |

| Ionic Liquid | Choline Acetate | Biocompatible; solvent-free; reusable | bohrium.com |

| Metal Catalyst | Rhodium(III) complex | Redox-neutral C-H activation; high efficiency | acs.orgnih.govorganic-chemistry.org |

Aqueous Reaction Media

Utilizing water as a reaction solvent is a primary goal of green chemistry due to its non-toxic, non-flammable, and abundant nature. Several methodologies have been developed for the synthesis of 2H-chromene derivatives in aqueous media. An efficient protocol for synthesizing dihydropyrano[2,3-c]chromenes via a one-pot, three-component reaction has been developed using catalysts like piperidine in water. researchgate.net The synthesis of 2-amino-4H-chromenes has been achieved in excellent yields at room temperature using nanocrystalline magnesium oxide as a heterogeneous catalyst in water. researchgate.net Furthermore, the organocatalyst pyridine-2-carboxylic acid has proven effective for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives in a water:ethanol mixture. nih.gov These examples show that the synthesis of the chromene core is feasible in aqueous systems, often with the aid of a suitable catalyst to overcome the low solubility of organic reactants.

Mechanistic Investigations of 2H-Chromene-3-Carboxylate Synthesis

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and designing more efficient synthetic routes. The synthesis of 2H-chromene-3-carboxylates often proceeds through a cascade or tandem reaction sequence, most commonly involving a Knoevenagel condensation followed by an intramolecular oxa-Michael addition.

Detailed Mechanistic Pathways of Knoevenagel-Michael Cascade Reactions

The most common pathway for the formation of the 2H-chromene ring from salicylaldehydes and active methylene compounds is a base-catalyzed tandem Knoevenagel condensation and intramolecular oxa-Michael addition. mdpi.com

Knoevenagel Condensation: The reaction is initiated by a base (e.g., piperidine, triethylamine) which deprotonates the active methylene compound (e.g., allyl acetoacetate) to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the salicylaldehyde. Subsequent dehydration of the resulting aldol-type adduct yields a Knoevenagel adduct, which is an α,β-unsaturated intermediate. researchgate.netmdpi.com

Intramolecular Oxa-Michael Addition: The phenolic hydroxyl group of the salicylaldehyde moiety, now part of the Knoevenagel adduct, acts as an intramolecular nucleophile. It attacks the electron-deficient β-carbon of the α,β-unsaturated system in a 6-endo-trig cyclization. msu.edu This ring-closing step, an oxa-Michael addition, forms the dihydropyran ring characteristic of the 2H-chromene scaffold. A final protonation step yields the stable 2H-chromene product.

This cascade process is highly efficient as it forms two bonds and a new heterocyclic ring in a single synthetic operation without the need for isolating intermediates. mdpi.com

Catalytic Roles in Reaction Selectivity and Efficiency

Catalysts play a pivotal role in the Knoevenagel-Michael cascade by enhancing reaction rates and influencing selectivity.

Base Catalysts (Organocatalysts): Simple bases like piperidine primarily function to generate the enolate required for the initial Knoevenagel condensation. researchgate.net More complex bifunctional organocatalysts, such as quinine-derived thiourea, can control stereoselectivity in asymmetric syntheses. nih.gov In this case, the tertiary amine moiety of the catalyst acts as a Brønsted base to deprotonate the active methylene compound, while the thiourea group acts as a hydrogen-bond donor to activate the salicylaldehyde and orient the substrates in a chiral environment, leading to an enantioselective product. nih.gov

Acid Catalysts: In some variations, acid catalysts can activate the aldehyde carbonyl group, making it more electrophilic and facilitating the initial nucleophilic attack. The dual acid-base behavior of catalysts like pyridine-2-carboxylic acid can be particularly effective. nih.gov

Metal Catalysts: In reactions like the rhodium(III)-catalyzed synthesis, the metal center plays a more complex role. The proposed mechanism involves the coordination of the rhodium catalyst to the directing group on the phenoxyacetamide, followed by C-H activation to form a five-membered rhodacycle intermediate. acs.orgnih.gov This intermediate then reacts with the methyleneoxetanone in a [3+3] annulation sequence to construct the chromene ring, with the catalyst being regenerated at the end of the cycle. acs.orgnih.gov The catalyst's ligand environment and the choice of solvent are crucial for controlling the reaction pathway and achieving high efficiency and regioselectivity. acs.orgnih.govorganic-chemistry.org

Spectroscopic and Advanced Structural Elucidation of Allyl 6 Chloro 2h Chromene 3 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (Proton, Carbon-13, Two-Dimensional NMR)

No published ¹H NMR, ¹³C NMR, or two-dimensional NMR data specifically for allyl 6-chloro-2H-chromene-3-carboxylate could be located.

Infrared (IR) Spectroscopy for Functional Group Characterization

Specific experimental IR absorption data for allyl 6-chloro-2H-chromene-3-carboxylate is not available in reviewed scientific literature.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

While the molecular weight of allyl 6-chloro-2H-chromene-3-carboxylate is calculated to be approximately 250.68 g/mol , no experimental mass spectrometry data, including molecular ion peak confirmation or fragmentation patterns, has been published.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Property Assessment

No UV-Vis absorption spectra or data on the photophysical properties (such as molar absorptivity, fluorescence, or phosphorescence) for allyl 6-chloro-2H-chromene-3-carboxylate have been reported.

Single Crystal X-ray Diffraction (SC-XRD) for Definitive Solid-State Structure Determination

There is no record of a single crystal X-ray diffraction study for allyl 6-chloro-2H-chromene-3-carboxylate. Consequently, definitive data on its solid-state structure, including unit cell parameters, bond lengths, bond angles, and crystal packing, is not available.

Structure Activity Relationship Sar Investigations of Chromene 3 Carboxylate Derivatives

Impact of Substituents on the Chromene Core on Biological Activity

The biological activity of the chromene nucleus is highly dependent on the nature and position of its substituents. amrita.edu Modifications to the aromatic ring (positions 5 through 8), the pyran ring (positions 2, 3, and 4), and the groups attached to them can drastically alter the compound's pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. semanticscholar.orgorientjchem.org

Role of Halogen (e.g., chloro, bromo, iodo) Substitution at the C-6 Position

The introduction of halogen atoms is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. nih.gov In the context of the chromene scaffold, halogenation at the C-6 position has been shown to significantly influence the molecule's potency and selectivity.

Research on halogenated 3-nitro-2H-chromenes has demonstrated the importance of halogens in determining their anti-staphylococcal potential. nih.gov The presence of a chloro, bromo, or iodo group at various positions, including C-6, can enhance antibacterial activity. Studies have shown that increasing the number of halogen atoms on the chromene core can lead to a significant improvement in antibacterial efficacy, with some tri-halogenated derivatives showing higher activity than the reference antibiotic ciprofloxacin. nih.gov This enhanced activity is attributed to the ability of halogens to form various interactions with biological targets and to alter properties like lipophilicity, which affects membrane permeability. nih.gov For instance, a structure-activity relationship study on 1,4-naphthoquinones indicated that a chloro group at the 3-position was essential for antifungal activity. While not a chromene, this highlights the critical role halogens can play in the bioactivity of heterocyclic compounds.

Significance of Ester or Carboxylate Groups at the C-3 Position

The substituent at the C-3 position of the chromene ring plays a pivotal role in defining the molecule's interaction with biological targets. The carboxylate or ester group at this position is a key feature of the target compound, allyl 6-chloro-2H-chromene-3-carboxylate.

The carboxyl group at the C-3 position has been shown to be crucial for certain synthetic transformations, such as in the decarboxylative azaarylation of coumarin-3-carboxylic acids, which leads to biologically relevant 4-substituted-chroman-2-ones. acs.org The presence of an ester or amide at the C-3 position is common in chromone (B188151) derivatives investigated for various biological activities, including MAO-B inhibition. nih.gov However, the specific ester or carboxylate can also be detrimental to certain activities. For example, replacing a 3-nitro group with a 3-carboxylic acid or 3-ester was found to eliminate the affinity of certain 2H-chromene derivatives for the P2Y6 receptor. This indicates that while the C-3 position is important for activity, the nature of the substituent is critical and must be optimized for a specific target.

Studies on coumarin-3-carboxylate derivatives have explored a variety of ester modifications to modulate activity. mdpi.comnih.gov The ester group itself can influence properties like solubility and cell permeability, and the alcohol moiety of the ester can provide additional interaction points with a target receptor.

Influence of the Allyl Moiety on Activity Profiles

The allyl group can act as an electrophile and is known to be involved in alkylating interactions, which can be a mechanism for the biological activity of some compounds. nih.govnih.gov The presence of an allyl group in synthetic molecules has been shown to improve anticancer activity. nih.gov While specific SAR studies detailing the precise contribution of the allyl ester in chromene-3-carboxylates are not extensively documented in the provided sources, its inclusion is a deliberate design choice, likely intended to modulate the compound's reactivity, lipophilicity, and interaction with target biomolecules. The synthesis of various allyl chromene-3-carboxylate derivatives has been reported, indicating the chemical feasibility and interest in this particular moiety. iucr.orgresearchgate.net

Effect of Other Aromatic and Heterocyclic Substituents on the Chromene Scaffold

Fusing or substituting the chromene scaffold with other aromatic and heterocyclic rings is a widely used strategy to create novel derivatives with enhanced or new biological activities. nih.govmdpi.com The addition of these groups can expand the molecule's size and complexity, allowing it to interact with larger binding pockets or make additional contacts with a target protein, thereby increasing affinity and selectivity.

For example, the fusion of a pyridine (B92270) ring to the chromene scaffold results in chromenopyridines, a class of compounds with a broad spectrum of biological properties. mdpi.com Similarly, incorporating a triazole ring, another important pharmacophore, with a chromene nucleus has been explored to develop compounds with improved antifungal activity. nih.gov Studies have shown that joining two or more biologically active heterocyclic nuclei in a single molecular framework can lead to more efficacious therapeutic agents. nih.gov The introduction of substituted phenyl rings at various positions on the chromene core is also a common modification that significantly impacts activity, often enhancing anticancer properties. orientjchem.org

Correlation Between Molecular Structure and Observed Pharmacological Profiles

Halogenation at the C-6 position is strongly correlated with enhanced antimicrobial activity. nih.gov The electron-withdrawing nature and lipophilicity of the chlorine atom can improve membrane transport and binding affinity to microbial targets. The ester group at C-3 is a versatile handle that can be modified to tune the compound's properties. While essential for some activities, it can be detrimental to others, highlighting the target-specific nature of SAR. orientjchem.org The allyl group introduces a reactive and structurally distinct feature that is present in many bioactive natural products. nih.gov

The following table summarizes the general correlations for substituents on the chromene scaffold based on available research.

| Substituent/Position | Structural Feature | Correlated Pharmacological Profile |

| Halogen at C-6 | Chloro, Bromo, Iodo | Enhanced antimicrobial (antibacterial, antifungal) activity. nih.govnih.gov |

| Ester/Carboxylate at C-3 | Carboxylate, Ethyl Ester, Allyl Ester | Modulates various activities including anticancer and enzyme inhibition; target-dependent. orientjchem.orgnih.gov |

| Allyl Moiety | Allyl group in ester | Potential for enhanced anticancer activity; serves as a reactive and structural motif. nih.gov |

| Other Substituents | Fused/Substituted Aromatic or Heterocyclic Rings | Broadens spectrum of activity (e.g., anticancer, antifungal) by providing additional binding interactions. orientjchem.orgnih.gov |

Ligand Efficiency and Scaffold Hopping Strategies in Chromene Research

In modern drug discovery, lead generation and optimization are guided by concepts such as ligand efficiency and scaffold hopping. nih.gov Ligand efficiency (LE) is a metric used to assess the binding energy per atom of a ligand to its target, providing a measure of the quality of a hit compound. Scaffold hopping is a strategy used to identify novel chemical scaffolds with similar biological activity to a known active compound, often to improve properties like potency or pharmacokinetics, or to escape existing patent claims. bhsai.orgnih.gov

The chromene nucleus is considered a "privileged scaffold" because it is a structural component in many compounds that bind to a variety of biological targets. semanticscholar.orgmdpi.com This makes it an excellent starting point for developing compound libraries and for scaffold hopping strategies. Researchers may replace a known active core with a chromene scaffold (or vice versa) to generate novel chemotypes. bhsai.org For instance, a metabolically unstable aromatic ring in a known drug could be replaced by a chromene ring system to improve its drug-like properties. researchgate.net This strategy allows for the exploration of new chemical space while retaining the key pharmacophoric features required for biological activity. The versatility of the chromene core and the ability to easily modify its substitution pattern make it an ideal candidate for such advanced medicinal chemistry approaches. nih.gov

Biological Activities of Allyl 6 Chloro 2h Chromene 3 Carboxylate and Analogues: in Vitro and Pre Clinical Investigations

Anticancer and Antiproliferative Activities

Derivatives of the 2H-chromene and coumarin (B35378) nucleus are extensively investigated for their potential as anticancer agents. mdpi.comjocpr.com Numerous synthetic analogues have shown significant cytotoxic and antiproliferative effects against a variety of human cancer cell lines. jocpr.comnih.gov The biological activity of these compounds is often enhanced by the introduction of various substituents onto the core ring structure. nih.gov Halogenated coumarin derivatives, for instance, have been identified as potential antiproliferative compounds. nih.govresearchgate.net The incorporation of moieties such as chalcones, triazoles, and isoxazoles into the coumarin scaffold has also yielded hybrid molecules with promising anticancer activity. jocpr.commdpi.com These findings underscore the importance of the chromene-3-carboxylate framework as a template for designing novel therapeutic agents for oncology.

The anticancer effects of chromene derivatives are exerted through various mechanisms of action, with tubulin and enzyme inhibition being notable pathways.

Tubulin Inhibition: Certain chromene-based analogues function as potent inhibitors of tubulin polymerization, a critical process for cell division. nih.gov For example, the chromene-based chalcone, (E)-3-(6-Chloro-2H-chromen-3-yl)-1-(3,4,5-trimethoxyphenyl) prop-2-en-1-one, has been identified as an inhibitor of tubulin assembly with an IC₅₀ value of 19.6 µM. nih.gov This compound binds directly to tubulin, inducing conformational changes and disrupting the stability of microtubules and the function of the spindle apparatus. nih.gov This disruption ultimately leads to cell cycle arrest and apoptosis in cancer cells. nih.gov

Enzyme Inhibition: Various chromene and coumarin derivatives have been reported to inhibit the activity of specific enzymes implicated in cancer and other diseases. Chlorinated coumarins have demonstrated inhibitory activity against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX). nih.gov Other studies have reported that ester and amide derivatives of coumarin-3-carboxylate can inhibit α-chymotrypsin and glyceraldehyde-3-phosphate dehydrogenase (gGAPDH). The ability of these compounds to interact with and inhibit key enzymes highlights another important mechanism contributing to their therapeutic potential.

Analogues of allyl 6-chloro-2H-chromene-3-carboxylate have demonstrated varied and selective cytotoxic activity against a panel of human cancer cell lines. The differential sensitivity of these cell lines to specific derivatives underscores the potential for developing targeted cancer therapies.

HCT-116 (Colon Cancer): Novel chromene derivatives fused with an imidazo[1,2-a]pyridine (B132010) nucleus have shown significant growth inhibitory activity against HCT116 cells, with GI50 values as low as 11 µM. nih.gov Certain derivatives induce cell cycle arrest and apoptosis in this cell line. nih.gov Other studies have identified guanidine (B92328) derivatives that show high sensitivity and selectivity towards HCT-116 cells, with one compound exhibiting an IC50 of 8 µM and being 11 times more effective against HCT-116 than against non-malignant cells. mdpi.com

HepG-2 (Liver Cancer): Coumarin derivatives have been evaluated for their anticancer activity against the HepG2 cell line. nih.gov Coumarin-hydrazide-hydrazone derivatives have been identified as potent antiproliferative agents against resistant Hep-G2 cells. jocpr.com

MCF-7 (Breast Cancer): The MCF-7 breast cancer cell line has been a frequent target for evaluating the efficacy of coumarin derivatives. One quinolinone derivative demonstrated potent activity against MCF-7 cells with an IC₅₀ value of 2.56 µM, which was comparable to the reference drug Doxorubicin. mdpi.comresearchgate.net The mechanism for this compound involved arresting the cell cycle at the G2/M phase and inducing apoptosis. mdpi.comresearchgate.net Another study found that certain methyl benzoate (B1203000) derivatives of coumarin were highly active against MCF-7 cells, with IC50 values of 5.8 µM and 6.0 µM. nih.gov

A549 (Lung Cancer): Several coumarin analogues have shown antiproliferative activity against the A549 lung cancer cell line. jocpr.com For instance, 8–(acetyloxy)-3-(4-methanesulfonyl phenyl)-2-oxo-2H-chromen-7-yl acetate (B1210297) demonstrated selective cytotoxicity, causing cell cycle arrest in the S phase. jocpr.com Additionally, coumarin derivatives carrying a triazole ring have been found to be potent against the A-549 cell line. jocpr.com

| Compound Class/Derivative | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Reference |

| Chromene-imidazo[1,2-a]pyridine analogue | HCT-116 | 11 µM (GI₅₀) | nih.gov |

| Guanidine derivative 30 | HCT-116 | 8 µM (IC₅₀) | mdpi.com |

| Quinolinone derivative 6 | MCF-7 | 2.56 µM (IC₅₀) | mdpi.comresearchgate.net |

| Methyl benzoate coumarin derivative 8 | MCF-7 | 5.8 µM (IC₅₀) | nih.gov |

| 8–(acetyloxy)-3-(4-methanesulfonyl phenyl)-2-oxo-2H-chromen-7-yl acetate | A549 | Not specified | jocpr.com |

| (E)-3-(6-Chloro-2H-chromen-3-yl)-1-(3,4,5-trimethoxyphenyl) prop-2-en-1-one | K562 (Leukemia) | 38.7 µM (IC₅₀) | nih.gov |

Antimicrobial Activities (Antibacterial, Antifungal)

The 2H-chromene nucleus is a key pharmacophore in the development of new antimicrobial agents. scielo.org.za Various derivatives have been synthesized and screened for their activity against a range of pathogenic microorganisms, including bacteria and fungi. scielo.org.za The antimicrobial efficacy is often influenced by the nature and position of substituents on the chromene ring. nih.gov

Several studies have shown that chromene derivatives are effective against Gram-positive bacteria. nih.gov Halogenated 3-nitro-2H-chromenes, in particular, have demonstrated significant in vitro activity against multidrug-resistant strains of Staphylococcus aureus and Staphylococcus epidermidis. mdpi.comnih.gov The antibacterial potential of these compounds was found to be dependent on the substitution pattern, with tri-halogenated derivatives being the most active. mdpi.comnih.gov For example, 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene was identified as a potent agent against S. aureus and S. epidermidis, with MIC values of 4 µg/mL and 1–4 µg/mL, respectively. mdpi.comresearchgate.net Other coumarin-3-carboxylate derivatives have also been screened for activity against S. aureus and Bacillus subtilis.

| Compound Class/Derivative | Gram-Positive Strain | Activity (MIC) | Reference |

| Tri-halogenated 3-nitro-2H-chromenes | S. aureus | 4-8 µg/mL | mdpi.com |

| Tri-halogenated 3-nitro-2H-chromenes | S. epidermidis | 1-8 µg/mL | mdpi.com |

| 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene | S. aureus (MRSA) | 4 µg/mL | mdpi.comresearchgate.net |

| 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene | S. epidermidis | 1-4 µg/mL | mdpi.comresearchgate.net |

In contrast to their efficacy against Gram-positive strains, many of the tested chromene derivatives have shown a lack of activity against Gram-negative bacteria. nih.gov Studies on halogenated 3-nitro-2H-chromenes found them to be non-effective against Gram-negative bacterial strains. nih.gov Similarly, screening of other coumarin-3-carboxylate derivatives against Escherichia coli and Pseudomonas aeruginosa was conducted, though specific potent inhibitory data is less pronounced compared to that for Gram-positive bacteria.

The coumarin scaffold is also associated with significant antifungal properties. scielo.org.zamdpi.com Synthetic derivatives based on this nucleus have been evaluated for their in vitro antifungal activity against various fungal pathogens. For instance, derivatives of coumarin-3-carboxylate were tested for their efficacy against Candida albicans, a common human fungal pathogen. researchgate.net

Anti-inflammatory Properties

Chromene derivatives have demonstrated notable anti-inflammatory activities through various mechanisms of action. A number of synthetic and natural analogues have been investigated for their potential to mitigate inflammatory responses.

One study detailed the synthesis of novel chroman derivatives, which were subsequently screened for their ability to inhibit the tumor necrosis factor-alpha (TNF-α)-induced expression of intercellular adhesion molecule-1 (ICAM-1) on human endothelial cells. This research identified that structural features such as the chain length of amide moieties, branching of side chains, and the nature of substituents on the phenyl ring significantly influenced their inhibitory activities.

Another area of investigation involves 4-hydroxycoumarin (B602359) derivatives. Brodifacoum, a member of this class, was found to have favorable inhibitory effects on the production of nitrite (B80452) stimulated by lipopolysaccharide (LPS) in BV-2 microglia cells, indicating its anti-inflammatory potential. Similarly, coumarin-benzimidazole derivatives have been explored as potential anti-inflammatory agents. Specifically, the compound 3-(1H-benzo[d]imidazol-2-yl)-6-chloro-2H-chromen-2-one has been identified as a candidate for developing new anti-inflammatory drugs with protective effects on the gastric mucosa.

Furthermore, research has shown that substituted (2-oxochromen-3-yl)benzamides possess significant anti-inflammatory properties. The broad anti-inflammatory potential of the chromene scaffold is also highlighted by studies on oleanolic acid-based chromenes and coumarin analogues combined with curcumin, which act as potential inhibitors of TNF-α production. benthamscience.com

Antiviral Activities

The chromene nucleus is a core structure in many phytochemicals that have been traditionally used to manage viral infections. nih.gov Modern scientific investigations have begun to validate these uses, exploring the antiviral potential of various chromene derivatives against a range of viruses.

Research indicates that both natural and synthetic flavonoids containing the 4H-chromene nucleus possess potent antiviral properties against both DNA and RNA viruses. nih.gov These compounds can interfere with multiple stages of the viral life cycle, including entry, replication, and assembly. nih.govnih.gov

Specifically, 4H-chromene derivatives have been analyzed for their potential against the dengue virus. nih.govnih.gov In silico, in vitro, and in vivo studies have shown that these analogues can target key viral components such as the envelope protein, NS2B-NS3 protease, and NS5 RNA-dependent RNA polymerase. nih.govnih.gov Additionally, 2H-chromene derivatives isolated from Arundina gramnifolia have demonstrated activity against the tobacco mosaic virus. nih.gov An efficient synthesis of another antiviral chromene derivative, originally derived from plastoquinones in the brown alga Sargassum micracanthum, has also been achieved, paving the way for the creation of analogues for further biological evaluation. jst.go.jp

Antidiabetic and Enzyme Inhibitory Activities (e.g., α-Amylase, α-Glucosidase, PPAR-γ, Tyrosinase)

Analogues of allyl 6-chloro-2H-chromene-3-carboxylate have been extensively studied for their potential in managing diabetes and for their inhibitory effects on various key enzymes.

α-Amylase and α-Glucosidase Inhibition

Several classes of chromene derivatives have been identified as potent inhibitors of α-amylase and α-glucosidase, enzymes crucial for carbohydrate digestion. rsc.orgnih.govtandfonline.comresearchgate.neteurekaselect.comresearchgate.net A series of 2-imino or 2-oxo-2H-chromene-6-sulfonamide derivatives showed significant inhibitory activity against both enzymes. rsc.orgnih.govnih.govrsc.org For instance, the 3-cyano-2-imino-2H-chromene-6-sulfonamide (compound 2) and the 2-oxo-6-sulfamoyl-2H-chromene-3-carboxamide (compound 9) were particularly effective. rsc.orgnih.gov Compound 2 demonstrated higher inhibitory potential against α-glucosidase than the standard drug Acarbose. rsc.org

Other studies have focused on different chromene scaffolds. Novel 2-amino-phenyldiazenyl-4H-chromene derivatives exhibited selective inhibition of α-glucosidase over α-amylase, with compound 4bd showing the lowest IC50 value at 46.46 μM. tandfonline.com Similarly, chromone (B188151) derivatives isolated from the marine fungus Penicillium thomii and 2-aryl-4H-chromene derivatives also displayed remarkable α-glucosidase inhibition. nih.govmdpi.com

| Compound Class | Target Enzyme | Key Findings | Reference IC50 Values | Citations |

|---|---|---|---|---|

| 2-imino/2-oxo-2H-chromene-6-sulfonamides | α-Amylase | Compound 9 was the most active. | 9: 1.08 µM; 2: 1.76 µM (Acarbose: 0.43 µM) | rsc.orgnih.govnih.gov |

| 2-imino/2-oxo-2H-chromene-6-sulfonamides | α-Glucosidase | Compound 2 was more potent than Acarbose. | 2: 0.548 µg/mL (Acarbose: 0.604 µg/mL) | rsc.orgnih.gov |

| 2-amino-phenyldiazenyl-4H-chromenes | α-Glucosidase | Compound 4bd was the most potent. | 4bd: 46.46 µM (Acarbose: 33.95 µM) | tandfonline.com |

| 2-aryl-4H-chromenes | α-Glucosidase | A lead compound inhibited yeast α-glucosidase. | Lead Compound: 62.26 µM | nih.gov |

PPAR-γ Activity

Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a key regulator of glucose metabolism and insulin (B600854) sensitivity. The same 2-imino and 2-oxo-2H-chromene-6-sulfonamide derivatives (compounds 2 and 9) that inhibit digestive enzymes also showed potent PPAR-γ transactivation activity. rsc.orgnih.gov Their activity was found to be greater than that of the standard drug Pioglitazone, suggesting these compounds could improve insulin sensitivity. rsc.orgnih.gov

Tyrosinase Inhibition

Tyrosinase is a central enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest in cosmetics and medicine for treating hyperpigmentation. nih.govtandfonline.comnih.govuq.edu.auproquest.com Several novel series of 4H-chromene derivatives have been synthesized and evaluated as tyrosinase inhibitors. nih.govnih.govproquest.com One of the most effective was compound 4i, an ethyl 2-amino-4H-benzo[h]chromene-3-carboxylate derivative, which exhibited competitive inhibition with an IC50 value of 34.12 μM. nih.govproquest.com Another series of 4H-chromene-3-carbonitrile derivatives also yielded a potent competitive inhibitor (compound 6f) with an IC50 of 35.38 µM. nih.gov

Anti-trypanosomal Activity

Chromene derivatives have emerged as a promising class of compounds in the search for new treatments for Chagas disease, caused by the parasite Trypanosoma cruzi. nih.govjst.go.jpscispace.com

Studies have investigated both natural and semi-synthetic chromenes for their trypanocidal activity. Five natural chromenes were isolated from Piper gaudichaudianum and P. aduncum, and seven additional derivatives were prepared from them. nih.govjst.go.jp In vitro assays against epimastigote forms of T. cruzi revealed that compounds with electron-donating groups on the aromatic ring displayed potent activity. nih.govjst.go.jp The most active compound, [(2S)-methyl-2-methyl-8-(3''-methylbut-2''-enyl)-2-(4'-methylpent-3'-enyl)-2H-chromene-6-carboxylate], was nearly four times more potent than the reference drug benznidazole, with an IC50 of 2.82 µM. nih.govjst.go.jp

Another class of analogues, the 3-nitro-2-phenyl-2H-chromenes, were identified as inhibitors of T. cruzi glucokinase (TcGlcK), a potential drug target. mdpi.com These compounds showed efficacy in the low micromolar range against the parasite. mdpi.com Furthermore, benzo[h]chromene-triazole derivatives have also been synthesized and evaluated, with some showing notable activity against T. cruzi as well as Leishmania species. nih.govnih.gov

Other Reported Pre-clinical Biological Effects

The versatile chromene scaffold has been explored for a range of other biological activities, demonstrating its broad therapeutic potential. researchgate.netorientjchem.org

Anticonvulsant Activity

Several studies have evaluated chromene-based compounds for their potential to treat seizures. Aroyl hydrazones of 2H-chromene and coumarin carbaldehydes were synthesized and tested in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. researchgate.net The 2-furyl substituted 2H-chromene 8b showed the highest protection in the MES test (ED50 = 12.51 mg/kg). researchgate.net Another study on two different 2H-chromene based hydrazones found they provided 50% protection in the MES test and dose-dependently increased the latency to clonic seizures in the scPTZ test. researchgate.net

Anticholinesterase Activity

In the context of Alzheimer's disease, inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy. Chromene derivatives have been investigated for this purpose. For example, amino-7,8-dihydro-4H-chromenone derivatives were designed as potential inhibitors of both enzymes, with one compound (4k) showing potent, competitive inhibition against BChE (IC50 = 0.65 µM).

Antituberculosis Activity

With the rise of drug-resistant tuberculosis, new therapeutic agents are urgently needed. Chromene derivatives have shown significant promise in this area. nih.govnih.govresearchgate.netresearchgate.neteurekaselect.com A series of 4H-chromen-4-one derivatives yielded a lead compound (8d) that was active against both drug-sensitive and multidrug-resistant Mycobacterium tuberculosis. nih.gov Other studies have identified biscoumarins and various chromene derivatives with excellent minimum inhibitory concentrations (MIC), some as low as 1.6 µg/mL against the H37Rv strain. researchgate.netresearchgate.net Coumarin-based Schiff bases and thiourea (B124793) derivatives have also been synthesized and shown to be highly potent against M. tuberculosis. eurekaselect.com

FPR1 Antagonism

Formyl peptide receptor 1 (FPR1) is a G protein-coupled receptor involved in inflammatory responses. nih.govnih.govresearchgate.net Antagonizing this receptor is a potential therapeutic strategy for modulating innate immunity. nih.govnih.gov Studies have identified 4H-chromones and related isoflavones as potent and competitive FPR1 antagonists. nih.govnih.gov These compounds were shown to inhibit fMLF-induced intracellular calcium mobilization and chemotaxis in human neutrophils. nih.gov One of the most potent specific antagonists identified was 6-hexyl-2-methyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl acetate, with a binding affinity (Ki) of approximately 100 nM. nih.gov

Applications Beyond Medicinal Chemistry

Utilization in Materials Science and Polymer Chemistry

The incorporation of chromene derivatives into polymer matrices can impart desirable properties, enhancing the performance and longevity of the materials. The presence of both the chromene scaffold and the polymerizable allyl group in allyl 6-chloro-2H-chromene-3-carboxylate suggests its potential as a functional monomer or additive in polymer chemistry.

Polymers are susceptible to degradation upon exposure to ultraviolet (UV) radiation, which can lead to discoloration, loss of mechanical strength, and reduced service life. UV absorbers are compounds that can absorb harmful UV radiation and dissipate it as thermal energy, thereby protecting the polymer matrix. Chromene derivatives, known for their strong absorption in the UV region, are promising candidates for this purpose. The 6-chloro and 3-carboxylate substitutions on the chromene ring can influence the UV absorption properties of the molecule. While specific studies on the UV stabilizing effects of allyl 6-chloro-2H-chromene-3-carboxylate are not extensively documented, the general class of chromenes exhibits photochromic behavior, indicating their ability to interact with UV light. The incorporation of such molecules into a polymer can enhance the material's resilience to photodegradation.

The allyl group in allyl 6-chloro-2H-chromene-3-carboxylate provides a reactive site for polymerization. This allows for the covalent bonding of the chromene moiety into a polymer network, which is particularly advantageous in applications like coatings. In UV-curable coatings, photoinitiators are used to absorb UV light and initiate polymerization. The introduction of an allyl group into a coumarin-based photoinitiator has been shown to significantly reduce the migration of the photoinitiator and its photolysis products from the cured coating. This is a critical feature for applications in food packaging and healthcare products where low migration is a safety requirement mdpi.com.

By incorporating allyl 6-chloro-2H-chromene-3-carboxylate into a polymer backbone, it is possible to create materials with tailored optical and mechanical properties. Allyl-terminated polymers are a unique class that allows for a broad diversity of architectures and functionalities through various chemical reactions, finding applications in drug delivery, tissue engineering, and antimicrobial coatings nih.gov. The presence of the chromene unit can also influence the refractive index and other optical properties of the resulting polymer.

Fluorescent Dyes and Pigments

Coumarin (B35378) derivatives, of which chromenes are a closely related class, are renowned for their fluorescent properties and are widely used as fluorescent dyes and pigments. The fluorescence of these compounds arises from the delocalized π-electron system of the benzopyran core. The intensity and wavelength of the fluorescence are highly dependent on the nature and position of substituents on the chromene ring.

The presence of an electron-withdrawing chloro group at the 6-position and a carboxylate group at the 3-position in allyl 6-chloro-2H-chromene-3-carboxylate is expected to influence its photophysical properties. Electron-withdrawing groups can modulate the energy levels of the molecule's frontier orbitals, thereby affecting the absorption and emission wavelengths. While unsubstituted coumarin is hardly luminescent, the introduction of electron-donating or electron-withdrawing groups can induce strong fluorescence .

Table 1: General Photophysical Properties of Substituted Coumarins

| Substitution Pattern | General Effect on Fluorescence | Potential Application |

| Electron-donating group at C7 | Enhances fluorescence quantum yield | Bright fluorescent probes |

| Electron-withdrawing group at C3/C4 | Red-shifts emission, can enhance intensity | Dyes for specific wavelength applications |

| Halogen at C6 | Modulates electronic properties, can influence intersystem crossing | Fluorescent probes, materials science |

This table presents generalized trends for coumarin derivatives based on available literature and is intended to provide a qualitative understanding.

Laser Dyes

The strong fluorescence and high quantum yields of many coumarin derivatives make them excellent candidates for use as laser dyes. These dyes are used as the gain medium in dye lasers, which are valued for their tunability over a broad range of wavelengths. The efficiency and lasing wavelength of a coumarin-based laser dye are critically dependent on its molecular structure.

The substitution pattern of allyl 6-chloro-2H-chromene-3-carboxylate, with electron-withdrawing groups at the 3- and 6-positions, suggests its potential in this area. The introduction of an electron-withdrawing group at the 3- or 4-position of the coumarin ring can enhance the intensity of luminescence and is a common strategy in the design of laser dyes emitting in the blue-green region of the spectrum bath.ac.uk. The chloro-substituent, being electron-withdrawing, can influence the electronic transitions and potentially improve the dye's performance by affecting properties such as the intersystem crossing rate nih.gov.

While many commercial laser dyes are based on the coumarin scaffold, specific data on the laser performance of allyl 6-chloro-2H-chromene-3-carboxylate has not been reported. However, the structural analogy to known coumarin laser dyes suggests that it could be a subject of interest for the development of new laser dyes with specific properties. Research in this area continues to explore how different substitution patterns on the coumarin core can be used to fine-tune the photophysical properties for optimal laser performance acs.orgbohrium.comresearchgate.net.

Future Research Directions and Unexplored Potential of Allyl 6 Chloro 2h Chromene 3 Carboxylate

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

Current synthetic strategies for chromene derivatives often involve multi-component reactions, which can be efficient but may also rely on harsh reagents or produce hazardous waste. researchgate.net Future research should focus on developing greener and more sustainable synthetic methods for allyl 6-chloro-2H-chromene-3-carboxylate. nih.gov

Key areas for exploration include:

Catalyst Innovation: Investigating the use of biodegradable and reusable catalysts, such as pyridine-2-carboxylic acid (P2CA) or eggshell/Fe3O4 nanocomposites, could lead to more environmentally friendly processes. rsc.orgnih.govajgreenchem.com These catalysts have shown promise in the synthesis of other chromene derivatives, often allowing for high yields under mild conditions. nih.gov

Alternative Energy Sources: The application of microwave irradiation and ultrasound synthesis are innovative techniques that can reduce reaction times and energy consumption. researchgate.netnih.gov Exploring these methods for the synthesis of the title compound could lead to more efficient and scalable production.

Green Solvents: Moving away from traditional organic solvents towards greener alternatives like water-ethanol mixtures is a key principle of green chemistry. nih.govrsc.org Research into the solubility and reactivity of the reactants for the synthesis of allyl 6-chloro-2H-chromene-3-carboxylate in such solvent systems is warranted.

A comparative analysis of different synthetic routes is presented in the table below, highlighting potential improvements.

| Synthetic Method | Traditional Approach | Potential Green Approach | Anticipated Benefits |

| Catalyst | Homogeneous acids/bases | Heterogeneous, biodegradable catalysts (e.g., P2CA) rsc.orgnih.gov | Catalyst recyclability, reduced waste, milder reaction conditions |

| Energy Source | Conventional heating | Microwave irradiation, ultrasound researchgate.netnih.gov | Reduced reaction times, lower energy consumption |

| Solvent | Volatile organic compounds | Water-ethanol mixtures, ionic liquids nih.govrsc.org | Reduced toxicity, improved safety profile |

In-Depth Mechanistic Elucidation of Biological Actions

While various chromene derivatives have demonstrated significant biological activity, the precise mechanisms of action are often not fully understood. orientjchem.org For allyl 6-chloro-2H-chromene-3-carboxylate, a thorough investigation into its molecular interactions is crucial for its development as a therapeutic agent.

Future mechanistic studies should include:

Target Identification: Identifying the specific cellular targets with which the compound interacts is a primary objective. Techniques such as affinity chromatography and proteomics can be employed to isolate and identify binding partners.

Pathway Analysis: Once a target is identified, subsequent studies should focus on elucidating the downstream effects on cellular signaling pathways. For instance, if the compound targets a specific kinase, its effect on phosphorylation cascades should be investigated.

Structure-Activity Relationship (SAR) Studies: The roles of the allyl, chloro, and carboxylate groups in target binding and biological activity need to be systematically explored. This can be achieved by synthesizing analogs with modifications at these positions and evaluating their activity. orientjchem.org

Exploration of Novel Pharmacological Targets and Therapeutic Areas

The diverse biological activities reported for the chromene scaffold suggest that allyl 6-chloro-2H-chromene-3-carboxylate could have therapeutic potential in multiple areas. orientjchem.orgrjptonline.org

Potential therapeutic areas for investigation include:

Oncology: Many chromene derivatives exhibit potent anticancer activity by targeting various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of microtubule polymerization. orientjchem.orgnih.gov Future studies should screen allyl 6-chloro-2H-chromene-3-carboxylate against a panel of cancer cell lines, including multidrug-resistant strains, to determine its potential as an anticancer agent. orientjchem.org

Infectious Diseases: The halogenated nature of the compound makes it a candidate for antimicrobial research. nih.gov Studies have shown that halogenated nitrochromenes possess significant activity against multidrug-resistant bacteria. nih.gov Therefore, evaluating the antibacterial and antifungal properties of allyl 6-chloro-2H-chromene-3-carboxylate is a promising avenue.

Inflammatory Disorders: Some chromenes have demonstrated anti-inflammatory properties. amrita.edu Investigating the effect of this compound on inflammatory pathways and in animal models of inflammatory diseases could reveal new therapeutic applications.

Advanced Computational Modeling for De Novo Design and Optimization

Computational methods are powerful tools in modern drug discovery, enabling the prediction of molecular properties and the design of new, more potent compounds. taylorandfrancis.comresearchgate.netnih.gov

Future computational research on allyl 6-chloro-2H-chromene-3-carboxylate should focus on:

Molecular Docking: In silico docking studies can predict the binding affinity and orientation of the compound within the active sites of known pharmacological targets. nih.govglobalresearchonline.netekb.eg This can help to prioritize experimental studies and provide insights into the mechanism of action.

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D QSAR models can be developed to correlate the structural features of chromene derivatives with their biological activities. nih.gov These models can then be used to predict the activity of novel, computationally designed analogs.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential for the early-stage evaluation of drug candidates. ijpsjournal.com Computational tools can predict properties like oral bioavailability, blood-brain barrier permeability, and potential toxicity, guiding the optimization of the lead compound.

| Computational Method | Application | Potential Outcome |

| Molecular Docking nih.govglobalresearchonline.netekb.eg | Predict binding to cancer and inflammatory targets. | Identification of high-affinity targets and binding modes. |

| QSAR Modeling nih.gov | Correlate structural features with biological activity. | Design of new derivatives with enhanced potency. |

| ADMET Prediction ijpsjournal.com | Forecast pharmacokinetic and toxicity profiles. | Optimization of drug-like properties and safety. |

Further Investigation of Material Science Applications and Photophysical Properties

Beyond pharmacology, chromene derivatives have applications in material science due to their unique photophysical properties. nih.gov The specific substitutions on allyl 6-chloro-2H-chromene-3-carboxylate may impart interesting optical and material characteristics.

Areas for future investigation include:

Fluorescent Probes: Chromenes can serve as the backbone for fluorescent molecules. nih.gov Research into the fluorescence properties of the title compound, including its quantum yield and Stokes shift, could lead to its use as a fluorescent probe in biological imaging.

Organic Electronics: Some coumarins, which are structurally related to chromenes, have been explored for use in organic light-emitting diodes (OLEDs). nih.gov The photophysical properties of allyl 6-chloro-2H-chromene-3-carboxylate should be investigated to assess its potential in this area.

Photosensitizers: The presence of a halogen atom can influence the photophysical properties of a molecule, potentially enhancing intersystem crossing to the triplet state. rsc.orgresearchgate.net This suggests that the compound could be investigated as a photosensitizer for applications in photodynamic therapy. rsc.org

Q & A

Q. What are the standard synthetic routes for preparing allyl 6-chloro-2H-chromene-3-carboxylate, and how do reaction conditions influence yield?

Allyl 6-chloro-2H-chromene-3-carboxylate is typically synthesized via a multi-step process involving:

Chlorination : Introduction of chlorine at the 6-position of the chromene backbone using reagents like SOCl₂ or PCl₃ under controlled anhydrous conditions .

Esterification : Reaction of the carboxylic acid intermediate with allyl alcohol in the presence of a catalyst (e.g., H₂SO₄ or DCC/DMAP) .

Q. Key Variables Affecting Yield :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Higher temperatures accelerate esterification but may promote side reactions. |

| Solvent | Toluene/DMF | Polar aprotic solvents improve solubility of intermediates. |

| Catalyst Loading | 5–10 mol% | Excess catalyst can lead to decomposition. |

Methodological Tip : Monitor reaction progress via TLC or HPLC to optimize quenching times .

Q. What spectroscopic techniques are most reliable for characterizing allyl 6-chloro-2H-chromene-3-carboxylate?

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 4.6–5.2 ppm (allyl protons) and δ 6.8–7.5 ppm (aromatic protons) confirm structural integrity.

- ¹³C NMR : Carbonyl resonance at ~165 ppm verifies ester functionality .

- Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error ensures purity.

- IR Spectroscopy : Absorbance at ~1720 cm⁻¹ (C=O stretch) and ~750 cm⁻¹ (C-Cl stretch) .

Validation : Cross-reference data with crystallographic reports (e.g., CCDC entries) for bond-length validation .

Advanced Research Questions

Q. How can factorial design optimize reaction parameters for synthesizing allyl 6-chloro-2H-chromene-3-carboxylate?

A 2³ factorial design evaluates three factors (temperature, solvent polarity, catalyst type) at two levels to identify interactions:

- Response Variables : Yield, purity, reaction time.

- Analysis : Use ANOVA to determine significant factors (p < 0.05). For example, solvent polarity and temperature often exhibit synergistic effects on yield .

- Software Tools : Tools like Minitab or Design-Expert automate interaction plots and predictive modeling .

Case Study : A study on similar chromene esters found that optimizing solvent polarity (e.g., switching from THF to DMF) increased yield by 22% .

Q. How can computational methods predict reactivity or stability issues in allyl 6-chloro-2H-chromene-3-carboxylate?

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For example, the chlorine atom at C6 is a high-electron-density site prone to nucleophilic substitution .

- Molecular Dynamics (MD) : Simulate degradation pathways under thermal stress (e.g., allyl ester cleavage at >100°C) .

- Software : Gaussian or ORCA for DFT; GROMACS for MD simulations .

Validation : Compare computational results with experimental TGA/DSC data to refine models .

Q. How should researchers resolve contradictory data in spectral or reactivity studies of this compound?

Scenario : Discrepancies in reported ¹H NMR shifts (e.g., allyl protons at δ 4.8 vs. δ 5.1). Steps :

Reproduce Conditions : Ensure identical solvent (e.g., CDCl₃ vs. DMSO-d₆) and concentration.

Paramagnetic Contamination Check : Trace metals (e.g., Fe³⁺) can shift peaks; use EDTA washing .

Crystallographic Validation : If available, compare with X-ray structures to confirm proton assignments .

Example : A 2020 study resolved allyl proton shifts by using deuterated acetone, revealing solvent-dependent conformational changes .

Q. What strategies mitigate degradation during long-term storage of allyl 6-chloro-2H-chromene-3-carboxylate?

-

Storage Conditions :

Factor Recommendation Rationale Temperature –20°C (under argon) Prevents thermal hydrolysis of the ester group. Light Amber glass vials UV exposure accelerates Cl-C bond cleavage. Humidity Desiccator (silica gel) Hydrolysis is minimized at RH < 10% .

Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC checks .

Q. How can researchers leverage this compound as a precursor for bioactive derivatives?

- Derivatization Pathways :

- Nucleophilic Substitution : Replace Cl with amines or thiols for antimicrobial activity screening.

- Hydrolysis : Convert ester to carboxylic acid for coordination chemistry (e.g., metal-organic frameworks) .

- Biological Assays : Use the parent compound as a control in cytotoxicity studies (e.g., MTT assay) to isolate structure-activity relationships .

Case Study : A 2023 study synthesized 6-amino derivatives showing 70% inhibition of E. coli growth at 50 µM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.